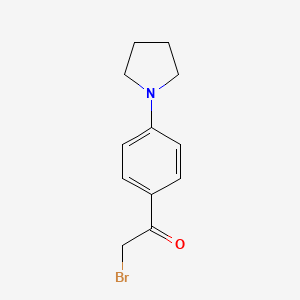

2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone

Description

Properties

IUPAC Name |

2-bromo-1-(4-pyrrolidin-1-ylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO/c13-9-12(15)10-3-5-11(6-4-10)14-7-1-2-8-14/h3-6H,1-2,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRIUCQUMKJOGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394972 | |

| Record name | 2-Bromo-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216144-18-2 | |

| Record name | 2-Bromo-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Pyrrolidin-1-yl)phenacyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone

An In-Depth Technical Guide to the Synthesis of 2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone

Abstract

This guide provides a comprehensive technical overview of the (CAS No: 216144-18-2), a critical intermediate in medicinal chemistry and drug discovery.[1] The document details a robust two-step synthetic pathway, beginning with the synthesis of the precursor 1-(4-(pyrrolidin-1-yl)phenyl)ethanone, followed by its selective α-bromination. We will explore the underlying reaction mechanisms, provide detailed, field-proven experimental protocols, and discuss strategies for characterization, quality control, and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in the synthesis of complex heterocyclic compounds and novel pharmaceutical agents, particularly those targeting neurological disorders.[1]

Introduction: A Versatile Pharmaceutical Building Block

This compound is an α-brominated ketone that serves as a highly valuable precursor in organic synthesis.[1] Its molecular structure is distinguished by an electron-rich aromatic system, courtesy of the tertiary amine (pyrrolidine) substituent, and a reactive electrophilic center at the carbon adjacent to the carbonyl group. This unique combination of features makes it an ideal substrate for a variety of nucleophilic substitution reactions, enabling the construction of diverse and complex molecular scaffolds.[1]

The primary synthetic challenge lies in achieving selective bromination at the α-carbon of the acetyl group without promoting undesired electrophilic substitution on the highly activated phenyl ring. The pyrrolidine moiety, being a strong electron-donating group, significantly increases the electron density of the aromatic ring, making it susceptible to bromination. Therefore, precise control over reaction conditions is paramount to favor the desired kinetic product. This guide elucidates a methodology designed to maximize the yield of the target compound while minimizing side-product formation.

Compound Identification:

| Property | Value |

|---|---|

| IUPAC Name | This compound[1] |

| CAS Number | 216144-18-2[1][2][3] |

| Molecular Formula | C₁₂H₁₄BrNO[1][2] |

| Molecular Weight | 268.15 g/mol [1][2] |

Synthetic Strategy and Mechanism

The synthesis is approached as a two-stage process. First, the precursor ketone is prepared via nucleophilic aromatic substitution. Second, this precursor undergoes a carefully controlled electrophilic α-bromination.

Caption: Overall synthetic workflow.

Mechanism of α-Bromination

The selective α-bromination of a ketone is a classic transformation in organic chemistry, typically proceeding through an enol or enolate intermediate. Given the conditions described, an acid-catalyzed mechanism is most probable.

-

Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., acetic acid or a Lewis acid like AlCl₃), which increases the acidity of the α-protons.[4]

-

Enol Formation (Tautomerization): A base (which can be the solvent or another molecule of the ketone) abstracts an α-proton, leading to the formation of the corresponding enol tautomer. This is the rate-determining step.

-

Electrophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of elemental bromine (Br₂). This step is fast.

-

Deprotonation: The resulting intermediate is deprotonated to regenerate the carbonyl group and the acid catalyst, yielding the final α-brominated product.

The pyrrolidine group's strong electron-donating nature enhances the reactivity of the entire system. By conducting the reaction in a polar solvent and at low temperatures, the rate of enolization and subsequent α-bromination can be favored over the slower, higher-activation-energy pathway of electrophilic aromatic substitution on the phenyl ring.[1][5]

Caption: Simplified mechanism of acid-catalyzed α-bromination.

Detailed Experimental Protocols

Safety Precaution: These procedures should be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, must be worn at all times.[6][7] Phenacyl bromides are lachrymatory and skin irritants.[1][8]

Protocol 1: Synthesis of 1-(4-(pyrrolidin-1-yl)phenyl)ethanone

This procedure is based on a standard nucleophilic aromatic substitution reaction.

Materials and Reagents:

| Reagent | CAS Number | Molar Mass ( g/mol ) | Amount | Moles |

|---|---|---|---|---|

| 4'-Fluoroacetophenone | 403-42-9 | 138.14 | 10.0 g | 0.072 |

| Pyrrolidine | 123-75-1 | 71.12 | 10.3 g (12.0 mL) | 0.144 |

| Potassium Carbonate | 584-08-7 | 138.21 | 19.9 g | 0.144 |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 | 100 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4'-fluoroacetophenone (10.0 g), potassium carbonate (19.9 g), and DMSO (100 mL).

-

Add pyrrolidine (12.0 mL) to the suspension.

-

Heat the reaction mixture to 120 °C and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

-

A solid precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration.

-

Wash the solid thoroughly with water until the filtrate is neutral.

-

Dry the crude product under vacuum. Recrystallize from ethanol/water to yield the pure product as a crystalline solid.

Protocol 2: Synthesis of this compound

This protocol is adapted from established methods for the α-bromination of activated acetophenones.[1][5][9]

Materials and Reagents:

| Reagent | CAS Number | Molar Mass ( g/mol ) | Amount | Moles |

|---|---|---|---|---|

| 1-(4-(pyrrolidin-1-yl)phenyl)ethanone | 10541-53-4 | 189.25 | 10.0 g | 0.053 |

| Bromine (Br₂) | 7726-95-6 | 159.81 | 8.4 g (2.7 mL) | 0.053 |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 150 mL | - |

| Acetic Acid (Glacial) | 64-19-7 | 60.05 | 2 mL | - |

Procedure:

-

Dissolve 1-(4-(pyrrolidin-1-yl)phenyl)ethanone (10.0 g) in dichloromethane (150 mL) in a 500 mL three-necked flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen inlet.

-

Add glacial acetic acid (2 mL) to the solution.

-

Cool the flask to 0 °C in an ice-water bath.

-

In the dropping funnel, prepare a solution of bromine (2.7 mL) in 20 mL of dichloromethane.

-

Add the bromine solution dropwise to the reaction mixture over a period of 60-90 minutes, ensuring the internal temperature does not exceed 5 °C. The disappearance of the bromine color should be rapid initially.[9]

-

After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours.

-

Quench the reaction by slowly adding 100 mL of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer. Wash the organic layer sequentially with 100 mL of 10% sodium thiosulfate solution and 100 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization from isopropanol to yield this compound as a solid.

Characterization and Quality Control

The identity and purity of the final product must be confirmed using standard analytical techniques.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural Elucidation | Disappearance of the singlet corresponding to the acetyl methyl protons (~2.5 ppm) in the starting material. Appearance of a new singlet for the -CH₂Br protons, typically shifted downfield to ~4.4-4.7 ppm. Aromatic protons and pyrrolidine protons will also be present in their respective regions. |

| ¹³C NMR | Structural Confirmation | Appearance of a new signal for the -CH₂Br carbon at ~30-35 ppm. The carbonyl carbon signal will be observed at ~190 ppm. |

| HPLC | Purity Assessment | A single major peak should be observed, with purity typically exceeding 98% for use in further synthetic steps.[10] A reverse-phase method is commonly employed.[1][11] |

| Mass Spec. | Molecular Weight | Confirmation of the molecular ion peak corresponding to the product's mass (m/z = 268.0 for [M]+ and 270.0 for [M+2]+, reflecting the isotopic pattern of bromine). |

Safety, Handling, and Storage

-

Handling: Always handle this compound and its precursors in a well-ventilated chemical fume hood.[6] Avoid inhalation of dust and contact with skin and eyes.[8] The compound is a phenacyl bromide derivative and should be treated as a lachrymator and irritant.

-

Personal Protective Equipment: Wear safety goggles, a flame-retardant lab coat, and nitrile or neoprene gloves.[7]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[1]

-

In Case of Exposure:

Troubleshooting and Process Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete reaction; loss of product during workup or purification. | Extend reaction time and monitor by TLC. Optimize recrystallization solvent system to improve recovery. |

| Ring Bromination | Reaction temperature too high; reaction time too long; excess bromine. | Maintain strict temperature control (0-5 °C). Use a stoichiometric amount of bromine. Consider a milder brominating agent like N-Bromosuccinimide (NBS). |

| Di-bromination | Use of excess bromine; poor temperature control. | Ensure precise, slow addition of a stoichiometric amount of the brominating agent. |

| Product Degradation | Exposure to moisture, light, or heat. | Ensure all glassware is dry and the reaction is run under an inert atmosphere. Store the final product properly. |

Conclusion

The is a critical process for obtaining a key intermediate for pharmaceutical research and development. The presented two-stage synthesis, involving a nucleophilic aromatic substitution followed by a controlled α-bromination, is a reliable and scalable method. The success of the synthesis hinges on the careful management of reaction conditions, particularly temperature, to ensure the selective formation of the desired product. With the protocols and insights provided in this guide, researchers can confidently produce this valuable compound for application in the synthesis of next-generation therapeutics.

References

- 1. This compound|CAS 216144-18-2 [benchchem.com]

- 2. 216144-18-2 | Alpha-bromo-4-(1-pyrrolidino)acetophenone | Tetrahedron [thsci.com]

- 3. 216144-18-2|this compound|BLD Pharm [bldpharm.com]

- 4. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. zenodo.org [zenodo.org]

- 6. chemicalbook.com [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. nbinno.com [nbinno.com]

- 11. Ethanone, 2-bromo-1-(4-bromophenyl)- | SIELC Technologies [sielc.com]

An In-depth Technical Guide to 2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone, a key intermediate in modern pharmaceutical research and organic synthesis. The document details its chemical and physical properties, provides a robust, field-proven protocol for its synthesis, and explores its reactivity and core applications, particularly in the development of novel therapeutics. This guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile building block.

Introduction and Strategic Importance

This compound is an α-brominated acetophenone derivative. Its structure is distinguished by a phenyl ring substituted at the para position with a pyrrolidine moiety, which acts as a strong electron-donating group. This electronic feature significantly influences the reactivity of the molecule. The primary strategic importance of this compound lies in its role as a potent electrophilic building block.[1] The presence of a bromine atom alpha to a ketone carbonyl group creates a highly reactive site for nucleophilic substitution, while the pyrrolidine-substituted aromatic core is a common scaffold in pharmacologically active molecules.[1]

This combination makes it a valuable precursor in the synthesis of a wide range of more complex molecules, especially in the field of medicinal chemistry for developing agents targeting the central nervous system and for creating novel anti-cancer therapeutics.[1] Its derivatives have shown promise as potent inhibitors of the dopamine transporter (DAT), analogous to compounds like α-PVP (alpha-pyrrolidinopentiophenone).[1][2]

Physicochemical and Spectroscopic Profile

Accurate characterization is fundamental for the successful application of any chemical intermediate. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 216144-18-2 | [1][3] |

| Molecular Formula | C₁₂H₁₄BrNO | [1][3] |

| Molecular Weight | 268.15 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | N/A (Typical) |

| Melting Point | 120 - 122 °C | [1] |

| Solubility | Insoluble in water. Soluble in polar organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetic Acid. | [1] |

| Storage | 2-8°C under an inert atmosphere | [3] |

Spectroscopic Data

-

¹H NMR (DMSO-d₆): A characteristic singlet for the methylene protons (CH₂) alpha to the bromine and carbonyl is expected around δ 4.56 ppm.[1] Aromatic protons will appear in the δ 6.5-8.0 ppm range, while the pyrrolidine protons will be visible in the δ 1.8-3.5 ppm region.

-

¹³C NMR (CDCl₃, Predicted): Key expected shifts include the carbonyl carbon (C=O) around δ 190 ppm, the brominated methylene carbon (-CH₂Br) near δ 30-35 ppm, and aromatic carbons between δ 110-155 ppm.

-

Infrared (IR) Spectroscopy (KBr): A strong absorption band characteristic of the ketone carbonyl (C=O) stretch is observed at approximately 1707 cm⁻¹.[1]

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ of nearly equal intensity at m/z 267 and 269.

Synthesis Protocol and Mechanistic Insight

The primary route to this compound is the selective α-bromination of its precursor, 1-(4-(pyrrolidin-1-yl)phenyl)ethanone.

Synthesis Workflow

Caption: High-level workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is based on established methods for the α-bromination of activated acetophenones.[1][4]

Materials:

-

1-(4-(pyrrolidin-1-yl)phenyl)ethanone (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Dichloromethane (DCM) (approx. 10 mL per gram of starting material)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-(4-(pyrrolidin-1-yl)phenyl)ethanone and dissolve it in dichloromethane.

-

Cooling: Cool the solution to 0°C using an ice-water bath. This is a critical step. The bromination of such an electron-rich aromatic ketone can be very rapid and exothermic. Low temperatures ensure selective mono-bromination at the α-position and prevent potential side reactions, such as aromatic bromination.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) to the cooled solution in small portions over 15-20 minutes. Using NBS is often preferable to using elemental bromine (Br₂) as it is a solid that is easier and safer to handle, and it provides a low, steady concentration of bromine in the reaction mixture, which further enhances selectivity.

-

Reaction Monitoring: Allow the reaction to stir at 0°C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Quenching: Once the reaction is complete, quench it by adding cold, saturated aqueous sodium bicarbonate solution. This step neutralizes any acidic byproducts (like HBr) and destroys any remaining NBS.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by recrystallization. A common and effective solvent system is a mixture of dichloromethane and hexane.[1] Dissolve the crude product in a minimal amount of hot DCM and slowly add hexane until turbidity is observed. Cool the mixture to induce crystallization, collect the purified crystals by vacuum filtration, and dry them in vacuo.

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound is dominated by the electrophilic nature of the α-carbon.

Nucleophilic Substitution (Sₙ2 Reaction)

The primary reaction pathway is a classic Sₙ2 displacement of the bromide ion by a wide variety of nucleophiles.[1] The electron-withdrawing carbonyl group polarizes the adjacent C-Br bond, making the α-carbon highly susceptible to nucleophilic attack.

Caption: Generalized Sₙ2 reaction mechanism at the α-carbon.

Field-Proven Examples:

-

Amine Alkylation: Reaction with primary or secondary amines (including other pyrrolidine molecules) is a common strategy to build complex scaffolds. For instance, its reaction with pyrrolidine yields 1-aryl-2-pyrrolidin-1-yl-pentan-1-ones, which are analogs of the psychoactive substance pyrovalerone.[1][2]

-

Thiol Alkylation (Thioether Synthesis): Thiols are excellent nucleophiles and react readily to form α-keto thioethers, which are valuable intermediates in their own right.

-

Synthesis of Heterocycles: This compound is a classic precursor for Hantzsch thiazole synthesis (reacting with a thiourea or thioamide) and other cyclization reactions to form imidazoles, oxazoles, and other heterocyclic systems.

Coupling Reactions

While less common than Sₙ2 reactions, the molecule can participate in more advanced C-C bond-forming reactions, such as Sonogashira and Stille couplings, typically after conversion to a more suitable derivative.[1]

Applications in Drug Discovery

The primary application is as a scaffold for building novel drug candidates.

-

Dopamine Transporter (DAT) Inhibitors: As mentioned, this intermediate is crucial for synthesizing analogs of pyrovalerone.[2] Pyrovalerone and its derivatives are known inhibitors of the dopamine and norepinephrine transporters (DAT/NET).[2][5] By modifying the aryl ring and the alkyl chain, researchers can fine-tune the potency and selectivity of these inhibitors for potential use in treating conditions like ADHD or as research tools for studying the dopamine system.[5]

-

Anti-Cancer Agents: Derivatives synthesized from this intermediate, such as certain sulfonamides, have demonstrated cytotoxic activity against cancer cell lines.[1] The α-bromoketone moiety can act as a covalent warhead, irreversibly binding to key residues (like cysteine) in target enzymes, a strategy increasingly used in modern oncology drug design.

Safety, Handling, and Storage

Authoritative Grounding: As an α-haloketone, this compound is a potent lachrymator and is corrosive. It must be handled with extreme care using appropriate personal protective equipment (PPE).

GHS Classification

| Pictogram | Code | Hazard Statement |

|

| GHS05 | H314: Causes severe skin burns and eye damage.[3] |

-

Signal Word: Danger[3]

Handling and PPE

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear a flame-retardant lab coat and chemically resistant gloves (nitrile is often suitable, but check manufacturer compatibility data).

-

Respiratory Protection: If there is a risk of generating dust, a respirator with an appropriate particulate filter is required.

-

-

First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

For long-term stability and to prevent degradation, store under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[3]

-

Keep away from incompatible materials such as strong bases and oxidizing agents.

References

- 1. This compound|CAS 216144-18-2 [benchchem.com]

- 2. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 216144-18-2|this compound|BLD Pharm [bldpharm.com]

- 4. prepchem.com [prepchem.com]

- 5. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

reactivity of 2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone as an electrophile

An In-depth Technical Guide to the Electrophilic Reactivity of 2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of α-Halo Ketones

In the landscape of organic synthesis, α-halo ketones represent a class of exceptionally valuable building blocks.[1][2] Their synthetic versatility arises from the presence of two adjacent electrophilic centers: the carbonyl carbon and the halogen-bearing α-carbon.[1][3][4] This bifunctional nature allows for a diverse range of chemical transformations, making them indispensable intermediates in the construction of complex molecular architectures, particularly within medicinal chemistry and the synthesis of heterocyclic compounds.[3][4][5]

This guide focuses on a specific, highly functionalized α-bromo ketone: This compound (CAS No. 216144-18-2).[6][7][8] This molecule is distinguished by three key features: a reactive α-bromo leaving group, a central ketone, and a para-substituted phenyl ring activated by a strongly electron-donating pyrrolidine group. The interplay of these functionalities imparts a unique reactivity profile that makes it a crucial precursor for a variety of pharmacologically active agents, including neuropharmacological agents and kinase inhibitors.[6][9] Understanding the nuances of its electrophilic character is paramount for researchers aiming to leverage its synthetic potential.

Synthesis: Forging the Electrophilic Precursor

The primary route to this compound involves the direct α-bromination of its parent ketone, 1-(4-(pyrrolidin-1-yl)phenyl)ethanone.[6] This reaction is a classic example of an acid-catalyzed electrophilic substitution at the α-carbon.

Mechanistic Rationale

The reaction proceeds via an enol intermediate, the formation of which is the rate-determining step and is catalyzed by an acid.[10][11] The acid protonates the carbonyl oxygen, increasing the acidity of the α-hydrogens. A weak base (such as the solvent or the bromide counter-ion) then removes an α-proton to form the nucleophilic enol.[12] This enol rapidly attacks an electrophilic bromine source, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), to yield the α-brominated product.[6][12] The presence of the electron-donating pyrrolidine group accelerates the initial enol formation, facilitating the reaction.[1]

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system designed for high yield and purity. The reaction progress is monitored by Thin Layer Chromatography (TLC), and the product is purified by recrystallization, ensuring the final compound meets the required specifications for subsequent reactions.

Materials:

-

1-(4-(pyrrolidin-1-yl)phenyl)ethanone

-

N-Bromosuccinimide (NBS)

-

Acetic Acid (Glacial)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Saturated Sodium Thiosulfate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Ethanol

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-(4-(pyrrolidin-1-yl)phenyl)ethanone (1.0 eq) in a mixture of Dichloromethane and Acetic Acid (10:1 v/v).

-

Bromination: Cool the solution to 0°C using an ice bath. Dissolve N-Bromosuccinimide (1.05 eq) in DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C. Causality: The slow, cooled addition of NBS is critical to control the reaction's exothermicity and prevent the formation of dibrominated side products.

-

Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature. Monitor the consumption of the starting material by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, dilute the reaction mixture with DCM. Carefully wash the organic layer sequentially with water, saturated sodium thiosulfate solution (to quench any unreacted bromine), saturated sodium bicarbonate solution (to neutralize the acetic acid), and finally, brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from ethanol to afford this compound as a crystalline solid. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Synthesis Workflow Diagram

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 6. This compound|CAS 216144-18-2 [benchchem.com]

- 7. 216144-18-2|this compound|BLD Pharm [bldpharm.com]

- 8. 2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone_216144-18-2_Hairui Chemical [hairuichem.com]

- 9. nbinno.com [nbinno.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

The Synthetic Versatility of 2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone: A Technical Guide for Advanced Organic Synthesis

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery and organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures with desired biological activities. Among these, 2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone has emerged as a highly valuable and versatile intermediate. This α-bromoketone serves as a powerful electrophilic hub, enabling the facile introduction of diverse functionalities and the construction of a multitude of heterocyclic systems.[1] Its structure, featuring an electron-rich pyrrolidinyl-substituted phenyl ring, enhances the reactivity of the carbonyl group towards nucleophiles, while the α-bromo substituent provides a readily displaceable leaving group, making it an ideal precursor for a variety of synthetic transformations.[1] This technical guide provides an in-depth exploration of the synthesis, characterization, and strategic applications of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective utilization in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 216144-18-2 | [1] |

| Molecular Formula | C₁₂H₁₄BrNO | [1] |

| Molecular Weight | 268.15 g/mol | [1] |

| Appearance | Off-white to pale yellow solid | |

| Melting Point | 120-122 °C | [1] |

| Solubility | Soluble in dichloromethane, chloroform, and other common organic solvents. Insoluble in water. | [1] |

Spectroscopic Characterization:

The structural integrity of this compound is typically confirmed using a combination of spectroscopic techniques.

-

¹H NMR (DMSO-d₆): The proton NMR spectrum is characterized by a singlet for the methylene protons adjacent to the bromine atom at approximately δ 4.56 ppm. The protons of the pyrrolidine ring typically appear as multiplets in the range of δ 3.3-3.5 ppm. The aromatic protons will present as a set of doublets, characteristic of a para-substituted benzene ring.[1]

-

¹³C NMR (CDCl₃): The carbonyl carbon is expected to resonate around δ 190 ppm. The methylene carbon attached to the bromine will appear at approximately δ 30-35 ppm. The carbons of the pyrrolidine ring and the aromatic ring will have characteristic shifts.

-

Infrared (IR) Spectroscopy (KBr): A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is typically observed around 1707 cm⁻¹.[1]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine.

Synthesis of this compound: A Step-by-Step Protocol

The most common and efficient method for the synthesis of this compound is the α-bromination of the parent ketone, 1-(4-(pyrrolidin-1-yl)phenyl)ethanone. This reaction proceeds via an enol or enolate intermediate and requires a bromine source.

Reaction Workflow

Caption: Workflow for the synthesis of the title compound.

Detailed Experimental Protocol

Materials:

-

1-(4-(pyrrolidin-1-yl)phenyl)ethanone

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Dichloromethane (DCM) or Glacial Acetic Acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-(4-(pyrrolidin-1-yl)phenyl)ethanone (1.0 eq) in dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Bromination: Prepare a solution of N-Bromosuccinimide (1.05 eq) in dichloromethane. Add the NBS solution dropwise to the cooled solution of the ketone over a period of 30 minutes, ensuring the temperature remains below 5 °C. Alternatively, a solution of bromine in dichloromethane can be used.[1]

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, quench the reaction by adding cold water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product is typically purified by recrystallization from a solvent system such as dichloromethane/hexanes or ethyl acetate/hexanes to afford this compound as a crystalline solid.[1]

Trustworthiness Note: The progress of the reaction should be carefully monitored by TLC to avoid the formation of di-brominated byproducts. The slow, dropwise addition of the brominating agent at low temperatures is crucial for selectivity.

Applications in Organic Synthesis: A Gateway to Heterocyclic Scaffolds

The true power of this compound lies in its ability to serve as a versatile precursor for a wide range of heterocyclic compounds, many of which are privileged scaffolds in medicinal chemistry.[1]

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for the construction of thiazole rings, which are present in numerous FDA-approved drugs.[2] This reaction involves the condensation of an α-haloketone with a thioamide.

Caption: Mechanism of the Hantzsch thiazole synthesis.

Materials:

-

This compound

-

Thiourea

-

Ethanol

-

Sodium carbonate solution (5%)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and thiourea (1.2 eq) in ethanol.[3]

-

Heating: Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC.

-

Precipitation: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromide salt and precipitate the free base.[2]

-

Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain the desired 2-amino-4-(4-(pyrrolidin-1-yl)phenyl)thiazole. Further purification can be achieved by recrystallization if necessary.

Synthesis of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are another important class of nitrogen-containing heterocycles with a broad spectrum of biological activities. They can be readily synthesized by the condensation of an α-haloketone with a 2-aminopyridine derivative.

Materials:

-

This compound

-

2-Aminopyridine

-

Ethanol or N,N-Dimethylformamide (DMF)

-

Sodium bicarbonate

Procedure:

-

Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq), 2-aminopyridine (1.1 eq), and sodium bicarbonate (1.5 eq) in ethanol or DMF.

-

Heating: Heat the reaction mixture at 80-100 °C for 6-12 hours. Monitor the reaction by TLC.

-

Workup: After cooling to room temperature, pour the reaction mixture into ice-water.

-

Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic solution under reduced pressure and purify the residue by column chromatography on silica gel (using a gradient of hexanes/ethyl acetate as eluent) to yield the pure 2-(4-(pyrrolidin-1-yl)phenyl)imidazo[1,2-a]pyridine.

Application in Drug Discovery: A Case Study in Kinase Inhibitors

The pyrrolidinylphenyl ethanone scaffold is a key feature in the design of various therapeutic agents. While direct examples of FDA-approved drugs using this exact building block are proprietary, the closely related 2-Bromo-1-(4-morpholinophenyl)ethanone is a known intermediate in the synthesis of protein kinase inhibitors. Kinase inhibitors are a major class of targeted cancer therapies. The pyrrolidine moiety, like the morpholine group, can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases, contributing to the inhibitor's potency and selectivity.

The general strategy involves using this compound to construct a core heterocyclic system, which is then further functionalized to optimize interactions with the target kinase.

Illustrative Synthetic Pathway to a Kinase Inhibitor Scaffold

Caption: A generalized synthetic route to kinase inhibitors.

Conclusion

This compound stands out as a preeminent building block in the arsenal of the modern synthetic chemist. Its facile synthesis, well-defined reactivity, and proven utility in the construction of medicinally relevant heterocyclic scaffolds underscore its importance. This guide has provided a comprehensive overview, from its synthesis and characterization to detailed protocols for its application in the synthesis of thiazoles and imidazo[1,2-a]pyridines. The insights into its potential for the development of kinase inhibitors further highlight its significance in drug discovery programs. By leveraging the principles and protocols outlined herein, researchers and drug development professionals can effectively harness the synthetic potential of this versatile intermediate to accelerate the discovery of novel chemical entities with therapeutic promise.

References

An In-depth Technical Guide to the Mechanism of Action of 2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone in Nucleophilic Substitution

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone is a versatile α-haloketone that serves as a critical building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds with potential pharmacological activity.[1] This technical guide provides an in-depth analysis of its mechanism of action in nucleophilic substitution reactions. We will explore the electronic and steric factors governing its reactivity, the kinetics of the substitution, and the influence of the pyrrolidine substituent. This document is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this important synthetic intermediate.

Introduction: The Significance of this compound

This compound, a phenacyl bromide derivative, possesses a unique molecular architecture that makes it a valuable precursor in medicinal chemistry.[1] The key features contributing to its utility are:

-

An Electrophilic α-Carbon: The carbon atom bonded to the bromine is rendered highly electrophilic by the adjacent electron-withdrawing carbonyl group.[2][3]

-

A Good Leaving Group: The bromide ion is an excellent leaving group, facilitating nucleophilic attack.[3]

-

A Modifiable Aromatic Scaffold: The 4-(pyrrolidin-1-yl)phenyl moiety provides a site for further functionalization and influences the overall electronic properties of the molecule.[1]

These characteristics enable its participation in a wide range of nucleophilic substitution reactions, allowing for the introduction of diverse functional groups and the synthesis of novel compounds with potential therapeutic applications, including as neuropharmacological agents and protein kinase inhibitors.[1]

The Core Mechanism: Bimolecular Nucleophilic Substitution (SN2)

The primary mechanism of action for this compound in nucleophilic substitution is the bimolecular nucleophilic substitution (SN2) pathway .[3][4] This is characteristic of α-haloketones in general, as the formation of a primary carbocation required for an SN1 mechanism is energetically unfavorable.[4]

The SN2 reaction is a single, concerted step where the nucleophile attacks the electrophilic α-carbon at the same time as the bromide leaving group departs. This process proceeds with an inversion of stereochemistry if the α-carbon is a chiral center.[5]

Caption: Generalized SN2 mechanism for this compound.

Key Players in the SN2 Reaction

-

The Electrophile: this compound. The key site of reactivity is the α-carbon.

-

The Nucleophile: A species with a lone pair of electrons (e.g., amines, alkoxides, thiolates, carbanions). The strength of the nucleophile significantly impacts the reaction rate.

-

The Leaving Group: The bromide ion (Br⁻). Its ability to stabilize the negative charge makes it an effective leaving group.

-

The Solvent: The choice of solvent can influence the reaction rate by stabilizing the transition state. Polar aprotic solvents like acetone, DMF, or DMSO are often preferred for SN2 reactions.

Dissecting the Reactivity: Electronic and Steric Influences

The reactivity of this compound is a finely tuned interplay of electronic and steric effects.

Electronic Effects

-

Inductive Effect of the Carbonyl Group: The carbonyl group is strongly electron-withdrawing due to the high electronegativity of the oxygen atom. This inductive effect polarizes the Cα-Br bond, increasing the partial positive charge on the α-carbon and making it more susceptible to nucleophilic attack.[2]

-

Influence of the 4-(pyrrolidin-1-yl)phenyl Group: The pyrrolidine ring, a cyclic secondary amine, is an electron-donating group.[6] Its nitrogen atom has a lone pair of electrons that can be delocalized into the phenyl ring through resonance. This electron-donating effect increases the electron density of the aromatic ring.[1] While this might seem to counteract the electron-withdrawing effect of the carbonyl group, the primary influence on the SN2 reaction rate at the α-carbon is the immediate electronic environment created by the carbonyl group. However, the electron-rich nature of the phenyl ring can influence the overall stability of the molecule and may play a role in side reactions.[1] Studies on para-substituted phenacyl bromides have shown that electron-withdrawing substituents on the phenyl ring generally increase the rate of nucleophilic substitution, while electron-releasing groups have the opposite effect.[7]

Caption: Electronic effects influencing the reactivity of the α-carbon.

Steric Considerations

The SN2 reaction is sensitive to steric hindrance around the electrophilic center. In the case of this compound, the α-carbon is relatively unhindered, being a primary carbon. This allows for easy access by a wide range of nucleophiles. However, very bulky nucleophiles may experience some steric repulsion from the adjacent carbonyl group and the phenyl ring, potentially slowing the reaction rate.

Kinetics of Nucleophilic Substitution

The reaction of this compound with a nucleophile typically follows second-order kinetics, meaning the rate is dependent on the concentration of both the substrate and the nucleophile.[8][9]

Rate = k[Substrate][Nucleophile]

Where:

-

k is the second-order rate constant.

-

[Substrate] is the concentration of this compound.

-

[Nucleophile] is the concentration of the nucleophile.

Kinetic studies on similar phenacyl bromide systems have provided valuable insights into the factors affecting the reaction rate.[7][8] For instance, the rate of reaction is influenced by the nucleophilicity of the attacking species and the polarity of the solvent.

| Factor | Effect on Reaction Rate | Rationale |

| Nucleophile Strength | Stronger nucleophiles increase the rate. | More reactive nucleophiles can more readily attack the electrophilic carbon. |

| Leaving Group Ability | Better leaving groups increase the rate. | A more stable leaving group facilitates the breaking of the C-Br bond. The order of leaving group ability for halogens is I > Br > Cl > F.[3] |

| Solvent Polarity | Polar aprotic solvents generally increase the rate. | These solvents can solvate the cation of the nucleophilic salt without strongly solvating the nucleophilic anion, leaving it more "naked" and reactive. |

| Temperature | Increasing the temperature increases the rate. | Provides the necessary activation energy for the reaction to proceed. |

Experimental Protocols: A General Procedure for Nucleophilic Substitution

The following is a generalized, step-by-step methodology for a typical nucleophilic substitution reaction involving this compound.

Materials and Reagents

-

This compound (Substrate)

-

Nucleophile (e.g., sodium azide, potassium cyanide, thiophenol)

-

Anhydrous polar aprotic solvent (e.g., Acetone, DMF, Acetonitrile)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

-

Thin Layer Chromatography (TLC) plate and developing chamber

-

Purification apparatus (e.g., column chromatography setup)

Step-by-Step Procedure

-

Reaction Setup: To a dry, inert gas-flushed round-bottom flask, add this compound (1.0 eq) and the chosen anhydrous solvent.

-

Addition of Nucleophile: Dissolve the nucleophile (1.1 - 1.5 eq) in a minimal amount of the same solvent and add it dropwise to the stirring solution of the substrate at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC. A common mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding.

-

Work-up: Once the reaction is complete, quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

-

Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

Caption: A typical experimental workflow for nucleophilic substitution.

Competing Reactions and Side Products

Under certain conditions, particularly with strongly basic nucleophiles, competing reactions can occur.[4]

-

Elimination (E2): A strong, sterically hindered base can abstract a proton from the α-carbon, leading to the formation of an enolate and subsequent elimination of the bromide to form an α,β-unsaturated ketone.

-

Favorskii Rearrangement: In the presence of a strong base, α-haloketones can undergo a Favorskii rearrangement to yield a carboxylic acid derivative.

-

Attack at the Carbonyl Carbon: While less common for SN2 reactions at the α-carbon, very strong nucleophiles could potentially attack the carbonyl carbon.[2]

Careful selection of the nucleophile and reaction conditions is crucial to favor the desired SN2 pathway and minimize the formation of these byproducts. Less basic nucleophiles are generally preferred for reactions with α-haloketones to avoid enolate formation.[4]

Conclusion: A Versatile Tool for Synthetic Chemistry

This compound is a powerful and versatile intermediate in organic synthesis. Its reactivity is dominated by the SN2 mechanism at the electrophilic α-carbon, a process governed by a combination of electronic and steric factors. A thorough understanding of its mechanism of action, kinetics, and potential side reactions is essential for its effective utilization in the design and synthesis of novel molecules, particularly in the field of drug discovery. By carefully controlling the reaction conditions and the choice of nucleophile, chemists can harness the synthetic potential of this valuable building block to construct complex and biologically active compounds.

References

- 1. This compound|CAS 216144-18-2 [benchchem.com]

- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 7. Kinetics of the reactions of phenacyl bromide and of pare-substituted phenacyl bromides with benzoate and substituted trans-cinnamate ions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

A Deep Dive into the Spectral Characteristics of 2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone: A Technical Guide for Researchers

In the landscape of modern drug discovery and medicinal chemistry, the precise characterization of novel chemical entities is paramount.[1] Among the vast array of analytical techniques available, spectral methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) stand as the cornerstones of structural elucidation. This guide provides an in-depth technical exploration of the spectral data for the versatile synthetic intermediate, 2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone. With a molecular formula of C12H14BrNO and a molecular weight of 268.15 g/mol , this alpha-brominated ketone is a valuable building block in the synthesis of various pharmacologically active compounds.[1]

This document is designed for researchers, scientists, and drug development professionals, offering not just a repository of data, but a framework for understanding and interpreting the spectral features of this compound and its analogs. The insights provided herein are grounded in established scientific principles and bolstered by comparative analysis with structurally related molecules.

The Strategic Importance of Spectral Analysis in Pharmaceutical Research

The journey of a drug candidate from a laboratory curiosity to a therapeutic agent is paved with rigorous analytical checkpoints. Spectral data provides an unambiguous fingerprint of a molecule, confirming its identity, purity, and structural integrity. For a reactive intermediate like this compound, a thorough understanding of its spectral characteristics is crucial for several reasons:

-

Reaction Monitoring: Tracking the progress of a synthesis by observing the appearance of characteristic signals of the product and the disappearance of reactant signals.

-

Structural Confirmation: Unequivocally verifying the successful synthesis of the target molecule.

-

Purity Assessment: Identifying and quantifying any impurities or byproducts.

-

Regulatory Compliance: Providing essential data for investigational new drug (IND) filings and other regulatory submissions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. While a dedicated, publicly available spectrum for this compound is not readily found, a comprehensive analysis can be constructed based on the well-documented spectra of analogous compounds.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electron-donating pyrrolidine group and the electron-withdrawing carbonyl and bromo groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |

| H-α (CH₂) | ~4.4 - 4.6 | Singlet (s) | 2H | The methylene protons adjacent to the bromine and carbonyl group are highly deshielded. Based on data for similar phenacyl bromides, a singlet in this region is expected.[2] |

| H-2', H-6' (Aromatic) | ~7.8 - 8.0 | Doublet (d) | 2H | These protons are ortho to the electron-withdrawing carbonyl group, leading to a significant downfield shift. |

| H-3', H-5' (Aromatic) | ~6.5 - 6.7 | Doublet (d) | 2H | These protons are ortho to the electron-donating pyrrolidine group, resulting in an upfield shift compared to unsubstituted benzene. |

| Pyrrolidine (CH₂) | ~3.3 - 3.5 | Triplet (t) | 4H | Protons on the carbons adjacent to the nitrogen atom. |

| Pyrrolidine (CH₂) | ~1.9 - 2.1 | Multiplet (m) | 4H | Protons on the other two carbons of the pyrrolidine ring. |

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| Carbonyl (C=O) | ~190 - 192 | The carbonyl carbon is highly deshielded and appears significantly downfield.[2] |

| C-1' (Aromatic) | ~125 - 127 | The quaternary carbon attached to the carbonyl group. |

| C-2', C-6' (Aromatic) | ~130 - 132 | Carbons ortho to the carbonyl group. |

| C-3', C-5' (Aromatic) | ~111 - 113 | Carbons ortho to the electron-donating pyrrolidine group, showing significant shielding. |

| C-4' (Aromatic) | ~150 - 152 | The quaternary carbon attached to the pyrrolidine nitrogen. |

| C-α (CH₂) | ~30 - 32 | The carbon atom attached to the bromine.[2] |

| Pyrrolidine (N-CH₂) | ~47 - 49 | Carbons adjacent to the nitrogen atom. |

| Pyrrolidine (CH₂) | ~25 - 27 | The other two carbons of the pyrrolidine ring. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher for detailed analysis.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Optimize the spectral width to encompass all expected proton signals.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Integrate the proton signals and assign the multiplicities.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group, aromatic ring, and C-N and C-Br bonds.

Predicted IR Spectral Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibration Mode |

| C=O (Ketone) | ~1670 - 1690 | Strong | Stretch |

| C=C (Aromatic) | ~1580 - 1600 | Medium-Strong | Stretch |

| C-N (Aromatic Amine) | ~1300 - 1350 | Medium-Strong | Stretch |

| C-H (Aromatic) | ~3000 - 3100 | Medium | Stretch |

| C-H (Aliphatic) | ~2850 - 2960 | Medium | Stretch |

| C-Br | ~500 - 600 | Medium-Strong | Stretch |

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software automatically subtracts the background spectrum from the sample spectrum.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum Data

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) with approximately equal intensity.

Key Predicted Fragments:

-

Molecular Ion (M⁺): m/z 267 and 269.

-

[M - Br]⁺: m/z 188. Loss of the bromine radical.

-

[C₈H₈NO]⁺: m/z 146. A fragment corresponding to the 4-(pyrrolidin-1-yl)benzoyl cation.

-

[C₁₀H₁₂N]⁺: m/z 146. A fragment corresponding to the 4-(pyrrolidin-1-yl)phenyl cation.

-

[C₄H₈N]⁺: m/z 70. A fragment corresponding to the pyrrolidinyl cation.

Experimental Protocol for Mass Spectrometry Data Acquisition (GC-MS)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

GC Separation:

-

Inject the sample into the GC.

-

The compound will be separated from any volatile impurities based on its boiling point and interaction with the GC column.

-

-

MS Analysis:

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

The molecules are ionized (e.g., by electron impact).

-

The resulting ions are separated by the mass analyzer based on their m/z ratio and detected.

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to confirm the structure.

-

References

An In-depth Technical Guide to 2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone (CAS No. 216144-18-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone is a versatile α-brominated ketone that serves as a critical building block in medicinal chemistry and pharmaceutical research.[1] Its unique molecular architecture, featuring a reactive electrophilic center and a pharmacologically relevant pyrrolidine moiety, makes it a valuable precursor for the synthesis of a diverse range of biologically active compounds.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action, and key applications, with a focus on its role in the development of novel therapeutics, particularly in oncology and neuropharmacology. This document is intended for research use only and is not for human or veterinary applications.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 216144-18-2 | --INVALID-LINK-- |

| Molecular Formula | C₁₂H₁₄BrNO | --INVALID-LINK-- |

| Molecular Weight | 268.15 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| Appearance | White to cream to yellow crystalline powder or solid | --INVALID-LINK-- |

| Melting Point | 120-122 °C | --INVALID-LINK-- |

| Solubility | Insoluble in water | --INVALID-LINK-- |

| Storage | 2-8°C, under an inert atmosphere | --INVALID-LINK-- |

| InChI Key | WLRIUCQUMKJOGT-UHFFFAOYSA-N | --INVALID-LINK-- |

| SMILES | BrCC(=O)C1=CC=C(C=C1)N1CCCC1 | --INVALID-LINK-- |

Synthesis

The synthesis of this compound is typically achieved through the bromination of its precursor, 1-(4-(pyrrolidin-1-yl)phenyl)ethanone.[1] The α-position to the carbonyl group is activated by the ketone, facilitating electrophilic substitution by bromine.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on analogous syntheses of α-bromoketones.

Materials:

-

1-(4-(pyrrolidin-1-yl)phenyl)ethanone

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Dichloromethane (CH₂Cl₂) or Acetic Acid

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 1-(4-(pyrrolidin-1-yl)phenyl)ethanone in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine in dichloromethane dropwise to the cooled solution while stirring. Maintain the temperature below 10 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the evolution of gas ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a crystalline solid.

Caption: Synthesis of the target compound via bromination.

Mechanism of Action and Reactivity

The primary mechanism of action of this compound stems from its nature as a potent electrophile.[1] The presence of the bromine atom at the α-position to the carbonyl group creates a highly reactive site susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility as a synthetic intermediate.

The electron-rich aromatic system, due to the pyrrolidine substituent, enhances the reactivity of the ketone carbonyl towards nucleophiles.[1] The bromide ion is an excellent leaving group, facilitating nucleophilic substitution reactions.[1] This allows for the facile formation of new carbon-heteroatom and carbon-carbon bonds, which is a fundamental strategy in the synthesis of complex organic molecules.[1]

Caption: General mechanism of nucleophilic substitution.

Applications in Drug Development

This compound is a valuable starting material for the synthesis of various pharmacologically active scaffolds.[1] Its utility has been particularly noted in the development of anticancer agents and central nervous system (CNS) active compounds, such as dopamine transporter (DAT) inhibitors.

Synthesis of Anticancer Agents

The pyrrolidine ring is a common motif in many anticancer compounds.[2] The electrophilic nature of this compound allows for its reaction with various nucleophilic heterocyclic systems to generate novel compounds with potential antiproliferative activity. For instance, it can be used to synthesize substituted thiazoles and other fused heterocyclic systems that have shown promise in cancer research.[3]

This workflow outlines a general procedure for the synthesis of a 2-aminothiazole derivative, a common scaffold in anticancer drug discovery.

Step 1: Synthesis of the Thiazole Ring

-

React this compound with a suitable thiourea derivative in a polar solvent like ethanol.

-

Heat the reaction mixture under reflux for several hours.

-

Upon cooling, the thiazole product precipitates and can be isolated by filtration.

-

Purify the product by recrystallization.

Step 2: Biological Evaluation

-

The synthesized compound is then subjected to in vitro cytotoxicity assays against a panel of human cancer cell lines (e.g., MCF-7, A549).

-

Determine the IC₅₀ values to quantify the compound's potency.

-

Further studies may include mechanism of action investigations, such as cell cycle analysis and apoptosis assays.

Caption: Workflow for anticancer agent synthesis and evaluation.

Synthesis of Dopamine Transporter (DAT) Inhibitors

Derivatives of 2-aminopentanophenones, which can be synthesized from α-bromoketones, have shown potent inhibitory activity at the dopamine transporter (DAT).[4] These compounds are of interest for the development of treatments for CNS disorders such as depression, ADHD, and substance abuse. The pyrrolidine moiety is a key structural feature in many potent DAT inhibitors.[4]

This protocol describes a general method for the synthesis of a 2-amino-1-phenylethanone derivative, a common scaffold for DAT inhibitors.

Materials:

-

This compound

-

A primary or secondary amine (e.g., methylamine, piperidine)

-

A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

-

A polar aprotic solvent (e.g., acetonitrile, DMF)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound and the selected amine in acetonitrile in a round-bottom flask.

-

Add the non-nucleophilic base to the mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer to obtain the crude product.

-

Purify the product by column chromatography on silica gel to yield the desired DAT inhibitor analog.

Hazards and Safety Information

This compound is a hazardous substance and must be handled with appropriate safety precautions in a laboratory setting.

Hazard Identification

| Hazard | Description |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[5] |

| Eye Damage/Irritation | Causes serious eye damage.[5] |

| Acute Toxicity (Oral) | Harmful if swallowed. |

| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[6] |

Safety and Handling

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[6]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[6]

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or if dust/aerosols are generated.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[7][8]

-

Avoid inhalation of dust or vapors.[6]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][8][10]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9]

-

Store under an inert atmosphere.[9]

First-Aid Measures:

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Consult a physician.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[5]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5]

References

- 1. This compound|CAS 216144-18-2 [benchchem.com]

- 2. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-(4-(Pyrrolidin-1-ylsulfonyl)phenyl) ethanone in Heterocyclic Synthesis: Synthesis, Molecular Docking and Anti-Human Liver Cancer Evaluation of Novel Sulfonamides Incorporating Thiazole, Imidazo[1,2-a]pyridine, Imidazo[2,1-c] [1,2,4]triazole, Imidazo[2,1-b]thiazole, 1,3,4-Thiadiazine and 1,4-Thiazine Moieties [scirp.org]

- 4. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. aksci.com [aksci.com]

- 7. echemi.com [echemi.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. bloomtechz.com [bloomtechz.com]

A Theoretical Investigation into the Electronic Landscape of a Key Pharmaceutical Intermediate: 2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone

Abstract

This technical guide provides a comprehensive theoretical analysis of the electronic structure of 2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone, a pivotal intermediate in contemporary drug discovery.[1] Leveraging Density Functional Theory (DFT), this work elucidates the intricate interplay of the pyrrolidine, phenyl, and α-bromoketone moieties that define the molecule's reactivity and potential as a pharmacophore. We will explore the frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis to provide a granular understanding of its electronic characteristics. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to rationalize the reactivity of this versatile building block and to inform the design of novel therapeutic agents.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound, with the CAS Number 216144-18-2, is a substituted aromatic ketone that has garnered significant interest in the pharmaceutical industry.[1] Its molecular architecture, featuring a reactive α-bromo ketone, an electron-donating pyrrolidine group, and a central phenyl ring, makes it a highly versatile precursor for a diverse range of bioactive molecules.[1][2][3] The pyrrolidine scaffold is a common feature in many natural products and approved drugs, often imparting favorable pharmacokinetic properties and enabling specific interactions with biological targets.[2][4] The α-haloketone functionality serves as a potent electrophilic site, readily undergoing nucleophilic substitution reactions, which is a cornerstone of many synthetic strategies in medicinal chemistry.[5][6]

Derivatives of this compound have shown promise in the development of agents targeting neurological disorders.[1] A thorough understanding of its electronic structure is therefore paramount for predicting its reactivity, metabolic stability, and potential interactions with biomolecules. This guide will employ computational chemistry to dissect these electronic features, providing a theoretical framework to guide its synthetic manipulation and application in drug design.

Computational Methodology: A Self-Validating Theoretical Framework

To ensure the robustness and reliability of our findings, a multi-faceted computational approach was adopted. All calculations were performed using the Gaussian 16 suite of programs.

Geometry Optimization and Frequency Analysis

The initial 3D structure of this compound was built using GaussView 6 and subjected to full geometry optimization without any symmetry constraints. The optimization was carried out using Density Functional Theory (DFT) with the widely-used Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). The 6-311++G(d,p) basis set was employed, which provides a good balance between computational cost and accuracy for molecules of this size containing heteroatoms and diffuse functions to properly describe electron distribution.

To confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface, a frequency calculation was performed at the same level of theory. The absence of any imaginary frequencies validates the stability of the obtained structure.

Electronic Structure Analysis

Subsequent to geometry optimization, a series of single-point energy calculations were performed to probe the electronic properties of the molecule.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energies of these orbitals and their spatial distribution were calculated at the B3LYP/6-311++G(d,p) level of theory. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP surface provides a visual representation of the charge distribution around the molecule, highlighting regions of positive and negative electrostatic potential. This is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. The MEP was calculated and mapped onto the total electron density surface.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis was performed to gain deeper insights into intramolecular interactions, charge delocalization, and hyperconjugative effects. This method provides a localized picture of the bonding and allows for the quantification of donor-acceptor interactions within the molecule.